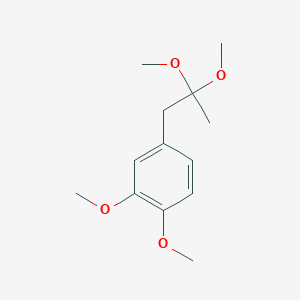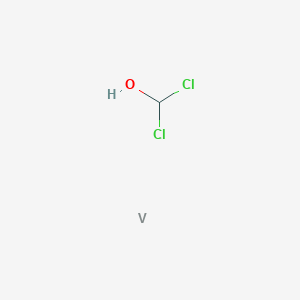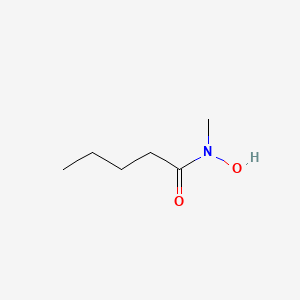
N-methylpentanehydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpentanehydroxamic acid is a hydroxamic acid derivative known for its ability to chelate metal ions. This compound is part of a broader class of hydroxamic acids, which have been extensively studied for their applications in medicinal chemistry, particularly as inhibitors of metalloproteases and histone deacetylases .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylpentanehydroxamic acid can be synthesized through the reaction of esters or acid chlorides with hydroxylamine salts . One common method involves the direct reductive N-methylation of nitro compounds, which is a straightforward approach compared to conventional N-methylation of amines . This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalytic systems and methylating agents to facilitate the transformation of nitro compounds into N-methylated amines .
Chemical Reactions Analysis
Types of Reactions
N-methylpentanehydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine salts, methyl halides, and catalytic systems. Reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine salts typically produces hydroxamic acids, while methylation reactions yield N-methylated derivatives .
Scientific Research Applications
N-methylpentanehydroxamic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methylpentanehydroxamic acid involves its ability to chelate metal ions, which is crucial for its inhibitory effects on metalloproteases and histone deacetylases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to various biological effects such as the regulation of gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxamic acids such as benzohydroxamic acid and N-methyl-p-toluohydroxamic acid . These compounds share the hydroxamic acid moiety but differ in their specific structures and properties.
Uniqueness
N-methylpentanehydroxamic acid is unique due to its specific structure, which allows for effective chelation of metal ions and inhibition of specific enzymes. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Properties
CAS No. |
89330-84-7 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-hydroxy-N-methylpentanamide |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5-6(8)7(2)9/h9H,3-5H2,1-2H3 |
InChI Key |
DLPRYQTWSHAATR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14376772.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
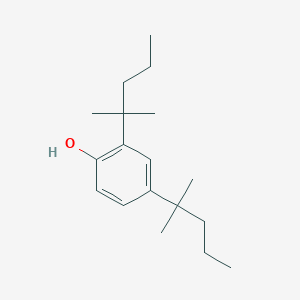
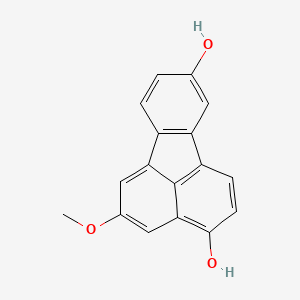
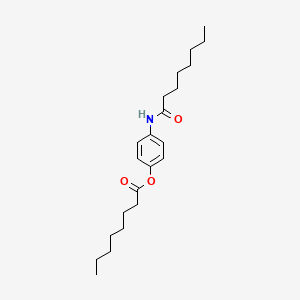

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
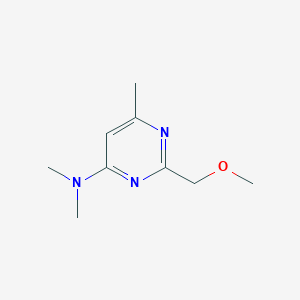
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
